N,3-dimethylbenzamide

Description

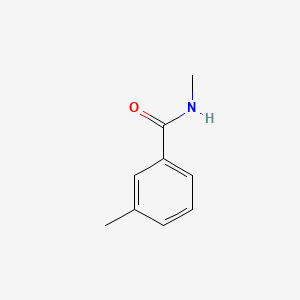

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSODUAHKWBHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359491 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74786-81-5 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,3-dimethylbenzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is an aromatic amide that belongs to the broader class of N-substituted benzamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including interactions with dopamine (B1211576) receptors and various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for N,3-dimethylbenzamide. Furthermore, it explores the potential biological activities and associated signaling pathways based on the activities of structurally related compounds.

Chemical Structure and Identifiers

The chemical structure of N,3-dimethylbenzamide consists of a benzamide (B126) core with a methyl group substituted at the nitrogen atom and another methyl group at the 3-position of the benzene (B151609) ring.

Molecular Formula: C₉H₁₁NO[1]

SMILES: CC1=CC(=CC=C1)C(=O)NC[1]

InChI: 1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)[1]

| Identifier | Value |

| IUPAC Name | N,3-dimethylbenzamide[1] |

| CAS Number | 74786-81-5[1] |

| PubChem CID | 966002[1] |

| Molecular Weight | 149.19 g/mol [1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of N,3-dimethylbenzamide are summarized in the table below. For comparison, data for the isomeric N,N-dimethylbenzamide are also included where available.

| Property | N,3-dimethylbenzamide | N,N-dimethylbenzamide |

| XLogP3 | 2.1[1] | 0.6 |

| Hydrogen Bond Donor Count | 1[1] | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |

| Monoisotopic Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |

| Topological Polar Surface Area | 29.1 Ų[1] | 20.3 Ų[2] |

| Heavy Atom Count | 11 | 11 |

| Complexity | 144[1] | 136[2] |

Spectroscopic Data

Detailed spectroscopic data for N,3-dimethylbenzamide is limited in publicly accessible databases. However, available spectral information from PubChem is presented below. For illustrative purposes, more detailed data for the related isomer, N,N-dimethylbenzamide, is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for N,3-dimethylbenzamide is available on PubChem, though a detailed peak list is not provided.[1]

-

¹H NMR (Reference - N,N-dimethyl-3-nitrobenzamide): While specific data for N,3-dimethylbenzamide is unavailable, the ¹H NMR spectrum of the structurally similar N,N-dimethyl-3-nitrobenzamide in CDCl₃ shows the following characteristic signals: δ 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H).[3]

Infrared (IR) Spectroscopy

-

Reference - N,N-dimethylbenzamide: The IR spectrum of N,N-dimethylbenzamide is available, showing characteristic absorptions for the amide carbonyl group and aromatic C-H bonds.[2]

Mass Spectrometry (MS)

-

GC-MS: A GC-MS spectrum for N,3-dimethylbenzamide is available on PubChem.[1]

-

Reference - N,N-dimethylbenzamide: The mass spectrum (electron ionization) of N,N-dimethylbenzamide shows major peaks at m/z 105 (base peak), 77, and 149 (molecular ion).[2]

Synthesis of N,3-dimethylbenzamide: Experimental Protocol

A detailed experimental protocol for the synthesis of N,3-dimethylbenzamide is not explicitly available. However, a reliable synthesis can be achieved through the reaction of 3-methylbenzoyl chloride with methylamine (B109427). The following is a generalized procedure adapted from standard methods for the synthesis of N-alkylbenzamides.

Reaction Scheme:

Figure 1: Synthesis of N,3-dimethylbenzamide.

Materials:

-

3-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Triethylamine (B128534) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of N,3-dimethylbenzamide.

Procedure:

Part A: Synthesis of 3-Methylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-methylbenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of N,3-dimethylbenzamide

-

Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate dropping funnel, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the methylamine/triethylamine solution dropwise to the stirred solution of 3-methylbenzoyl chloride, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N,3-dimethylbenzamide.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of N,3-dimethylbenzamide are not widely available in the public domain. However, the broader class of N-substituted benzamides has been extensively investigated, particularly for their activity as dopamine receptor ligands and enzyme inhibitors.

Potential as Dopamine Receptor Ligands

Many substituted benzamides are known to act as antagonists at dopamine D2 receptors.[4][5] This activity is crucial for their application as antipsychotic and antiemetic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Figure 3: Potential signaling pathway of N,3-dimethylbenzamide as a dopamine D2 receptor antagonist.

Potential as Enzyme Inhibitors

Certain benzamide derivatives have been identified as inhibitors of various enzymes. For instance, dihydroxybenzamide derivatives are known to inhibit enzymes involved in bacterial siderophore biosynthesis, such as 2,3-dihydroxybenzoate-AMP ligase (EntE).[6] While N,3-dimethylbenzamide lacks the dihydroxy functionality, the benzamide scaffold itself can serve as a starting point for the design of enzyme inhibitors targeting a range of biological pathways.

Safety Information

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult a comprehensive and compound-specific SDS before handling.

References

- 1. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on N,3-dimethylbenzamide (CAS 74786-81-5)

Disclaimer: Publicly available scientific literature on the biological activity, specific mechanisms of action, and detailed experimental protocols for N,3-dimethylbenzamide is limited. This guide summarizes available data on its chemical and physical properties and provides general synthetic approaches based on related compounds.

Chemical and Physical Properties

N,3-dimethylbenzamide is an organic compound belonging to the benzamide (B126) class. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the 3-position and an N-methylamido group.

Table 1: Physicochemical Properties of N,3-dimethylbenzamide

| Property | Value | Source |

| CAS Number | 74786-81-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | N,3-dimethylbenzamide | [1] |

| Synonyms | N-Methyl-3-methylbenzamide | [2][3] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC | [1] |

| InChI Key | WKSODUAHKWBHQZ-UHFFFAOYSA-N | [1] |

| Appearance | Typically a white to off-white solid at room temperature. | [2] |

| Solubility | Soluble in organic solvents. | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route for N,3-dimethylbenzamide would involve the reaction of 3-methylbenzoic acid (or its activated form, like an acyl chloride) with methylamine (B109427).

Caption: General synthetic pathway for N,3-dimethylbenzamide.

Illustrative Experimental Protocol (Adapted from related syntheses):

-

Step 1: Activation of 3-Methylbenzoic Acid: 3-Methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is typically heated to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-methylbenzoyl chloride.

-

Step 2: Amidation: The resulting 3-methylbenzoyl chloride is dissolved in a suitable aprotic solvent. The solution is cooled in an ice bath, and methylamine (as a solution in a solvent like THF or water, or as a gas) is added dropwise or bubbled through the solution. A base, such as triethylamine (B128534) or pyridine, may be added to neutralize the HCl byproduct. The reaction is stirred for a specified period, allowing it to warm to room temperature.

-

Step 3: Work-up and Purification: The reaction mixture is typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude N,3-dimethylbenzamide can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases and literature did not yield specific information on the biological activity or mechanism of action of N,3-dimethylbenzamide. While many substituted benzamides are known to have a wide range of biological activities, acting as everything from antipsychotics to antiemetics, no such data is currently associated with this specific compound in the public domain.

Due to the absence of data on its biological effects, there are no known signaling pathways associated with N,3-dimethylbenzamide.

Conclusion

N,3-dimethylbenzamide (CAS 74786-81-5) is a well-characterized small molecule from a chemical standpoint. Its physicochemical properties are readily available. However, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. Researchers and drug development professionals interested in this compound would likely need to undertake foundational research to explore its potential biological effects.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,3-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3-dimethylbenzamide is a chemical compound belonging to the benzamide (B126) class. The benzamide structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active molecules and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N,3-dimethylbenzamide, detailed experimental protocols for its synthesis, and a summary of its spectral characterization. While specific biological signaling pathways for N,3-dimethylbenzamide are not extensively documented, the broader class of substituted benzamides is known to exhibit a wide array of biological activities, including applications as antipsychotics and anticancer agents.[1] This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of N,3-dimethylbenzamide (CAS No: 74786-81-5) are summarized in the table below. It is important to note that while computed data is readily available, experimental values for some properties are not widely published.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [PubChem][2] |

| Molecular Weight | 149.19 g/mol | [PubChem][2] |

| IUPAC Name | N,3-dimethylbenzamide | [PubChem][2] |

| CAS Number | 74786-81-5 | [PubChem][2] |

| Appearance | White to off-white solid | [CymitQuimica][3] |

| Melting Point | Not experimentally determined in available literature | |

| Boiling Point | Not experimentally determined in available literature | |

| Density | Not experimentally determined in available literature | |

| Solubility | Soluble in organic solvents | [CymitQuimica][3] |

| SMILES | CC1=CC(=CC=C1)C(=O)NC | [PubChem][2] |

| InChI | InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | [PubChem][2] |

| InChIKey | WKSODUAHKWBHQZ-UHFFFAOYSA-N | [PubChem][2] |

| XLogP3 (Computed) | 2.1 | [PubChem][2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [PubChem][2] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [PubChem][2] |

| Rotatable Bond Count (Computed) | 1 | [PubChem][2] |

| Topological Polar Surface Area (Computed) | 29.1 Ų | [PubChem][2] |

Experimental Protocols

Synthesis of N,3-Dimethylbenzamide

A common method for the synthesis of N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride with methylamine (B109427). This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Materials and Equipment:

-

3-Methylbenzoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 3-methylbenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours.

-

Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude N,3-dimethylbenzamide can be further purified by recrystallization or column chromatography.

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

N,3-dimethylbenzamide serves as a scaffold for more complex molecules. A detailed synthesis of a derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is outlined in the patent literature and involves a multi-step process.[4][5]

Procedure Overview: [4]

-

Amidation: Methyl 3-methyl-2-nitrobenzoate is heated with methylamine in a lower alcohol to yield 3-methyl-2-nitrobenzamide.

-

Reduction: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using iron powder and an acid in an aqueous medium with heating to form 3-methyl-2-aminobenzamide.

-

Chlorination and Amidation: 3-Methyl-2-aminobenzamide is then reacted with sulfonyl chloride in an inert organic solvent under heat to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of N,3-dimethylbenzamide is expected to show the following signals:

-

A singlet for the methyl group on the benzene (B151609) ring (Ar-CH₃), likely in the range of 2.3-2.5 ppm.

-

A doublet for the methyl group attached to the nitrogen (N-CH₃), which will show coupling to the N-H proton, likely in the range of 2.8-3.0 ppm.

-

A broad singlet for the amide proton (N-H), typically in the range of 5.5-8.5 ppm.

-

A series of multiplets for the aromatic protons in the range of 7.0-7.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule:

-

The carbonyl carbon (C=O) signal will be the most downfield, typically in the range of 165-175 ppm.

-

The aromatic carbons will appear in the range of 120-140 ppm.

-

The N-methyl carbon will likely be in the range of 25-30 ppm.

-

The aromatic methyl carbon will be in the range of 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N,3-dimethylbenzamide would be characterized by the following key absorption bands:

-

N-H stretching vibration around 3300 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching of the methyl groups just below 3000 cm⁻¹.

-

A strong C=O (amide I band) stretching vibration in the region of 1630-1680 cm⁻¹.

-

N-H bending (amide II band) around 1550 cm⁻¹.

-

C-N stretching vibration around 1400 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), N,3-dimethylbenzamide would be expected to show a molecular ion peak (M⁺) at m/z = 149. Common fragmentation patterns for benzamides include the loss of the amine substituent and cleavage of the carbonyl group.

Biological Activity

Specific biological activities and signaling pathways for N,3-dimethylbenzamide have not been extensively reported in the available literature. However, the benzamide scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7][8]

-

Agrochemicals: Many substituted benzamides are utilized as active ingredients in pesticides. N,3-dimethylbenzamide and its derivatives are known intermediates in the synthesis of insecticides.[4]

-

Pharmaceuticals: The benzamide structure is a key component in numerous drugs, particularly antipsychotics (e.g., sulpiride, amisulpride) and antiemetics (e.g., metoclopramide). These compounds often act as dopamine (B1211576) D2 receptor antagonists. Other substituted benzamides have shown promise as anticancer agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.[1]

The biological activity of any given substituted benzamide is highly dependent on the nature and position of the substituents on the aromatic ring and the amide nitrogen.

Conclusion

N,3-dimethylbenzamide is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the agrochemical sector. While its own biological profile is not extensively characterized, the broader family of substituted benzamides represents a rich area for drug discovery and development. This guide provides a summary of the currently available information on the physical and chemical properties of N,3-dimethylbenzamide, along with practical synthetic protocols. Further research is warranted to fully elucidate the experimental properties and potential biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 74786-81-5: Benzamida, N,3-dimetil- | CymitQuimica [cymitquimica.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of N,3-Dimethylbenzamide: Properties and Characterization

This guide provides a focused overview of the fundamental molecular properties of N,3-dimethylbenzamide, a chemical compound of interest in various research and development applications. Below, we detail its molecular formula and weight, and outline a generalized workflow for its characterization.

Core Molecular Data

The fundamental quantitative data for N,3-dimethylbenzamide is summarized in the table below. This information is critical for a range of experimental calculations, from reaction stoichiometry to solution preparation.

| Property | Value |

| Molecular Formula | C9H11NO[1] |

| Molecular Weight | 149.19 g/mol [1] |

| Monoisotopic Mass | 149.084063974 Da[1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of N,3-dimethylbenzamide are typically specific to the objectives of a given research project and are often developed in-house or adapted from existing literature on related compounds. Standard methodologies would include:

-

Synthesis: Commonly synthesized through the reaction of 3-methylbenzoyl chloride with dimethylamine. The reaction conditions, such as solvent, temperature, and reaction time, would be optimized to maximize yield and purity.

-

Purification: Post-synthesis, the compound would likely be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

-

Characterization: The identity and purity of N,3-dimethylbenzamide would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and carbon-nitrogen (C-N) bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow that a researcher might follow when working with a compound such as N,3-dimethylbenzamide, from initial synthesis to final characterization and application.

References

An In-depth Technical Guide on N,3-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is an organic compound belonging to the class of substituted benzamides. Its formal IUPAC name is N,3-dimethylbenzamide.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. While it serves as an intermediate in the synthesis of various organic compounds, its direct biological activities are not extensively documented in publicly available literature.[2]

Chemical Identity

The structure of N,3-dimethylbenzamide consists of a benzene (B151609) ring substituted with a methyl group at the meta (3-) position and an N-methylcarboxamide group.

Physicochemical and Spectroscopic Data

Quantitative data for N,3-dimethylbenzamide is summarized below. This information is critical for its application in synthesis, purification, and analytical identification.

Properties Summary

| Property | Value | Source |

| IUPAC Name | N,3-dimethylbenzamide | PubChem[1] |

| CAS Number | 74786-81-5 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC | PubChem[1] |

| InChI Key | WKSODUAHKWBHQZ-UHFFFAOYSA-N | PubChem[1] |

Table 1: Key identifiers and properties of N,3-dimethylbenzamide.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of N,3-dimethylbenzamide.

| Technique | Data Highlights | Source |

| ¹³C NMR | Spectra available for structural confirmation. | PubChem[1] |

| Mass Spectrometry | GC-MS data available. | PubChem[1] |

Table 2: Summary of available spectroscopic data.

Synthesis and Experimental Protocols

The synthesis of substituted benzamides can be achieved through various standard organic chemistry reactions. A common and reliable method is the amidation of a corresponding carboxylic acid or its activated derivative.

General Synthesis Pathway: Amidation of 3-Methylbenzoic Acid

A prevalent method for synthesizing N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride (an activated form of 3-methylbenzoic acid) with methylamine.

References

Spectral Analysis of N,3-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N,3-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. This document outlines available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

N,3-dimethylbenzamide (C₉H₁₁NO) is an aromatic amide with a molecular weight of 149.19 g/mol . Its structure consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and an N-methylaminocarbonyl group.

Spectroscopic Data

A comprehensive analysis of N,3-dimethylbenzamide's spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. The following sections present the available and expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum of N,3-dimethylbenzamide has been reported in the literature. The experimental data, acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, is summarized in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44-7.52 | multiplet | 2H | Aromatic protons |

| 7.18-7.22 | multiplet | 2H | Aromatic protons |

| 6.44 | broad singlet | 1H | N-H proton |

| 2.90 | doublet (J = 4.9 Hz) | 3H | N-CH₃ protons |

| ~2.4 (inferred) | singlet | 3H | Ar-CH₃ protons |

¹³C NMR Data

As of the latest search, explicit experimental ¹³C NMR data for N,3-dimethylbenzamide was not found in the available literature. However, based on the known structure and typical chemical shifts for similar aromatic amides, a predicted spectrum can be outlined (Table 2).

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C=O (Amide carbonyl) |

| ~138 | Aromatic C-CH₃ |

| ~135 | Aromatic C-C=O |

| ~128-130 | Aromatic C-H |

| ~125-127 | Aromatic C-H |

| ~27 | N-CH₃ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for N,3-dimethylbenzamide is not available in the searched databases. However, for a compound with the molecular formula C₉H₁₁NO, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 149. Common fragmentation patterns for aromatic amides would also be anticipated. The predicted key fragments are listed in Table 4.

| m/z | Fragment Ion |

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 118 | [M - NHCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH₃NH=CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of N,3-dimethylbenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid N,3-dimethylbenzamide is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of N,3-dimethylbenzamide is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Molecular Structure

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for N,3-dimethylbenzamide.

Generalized Experimental Workflow

The diagram below outlines a generalized workflow for the spectroscopic analysis of a chemical compound like N,3-dimethylbenzamide.

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,3-Dimethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of N,3-dimethylbenzamide is limited. This guide provides a framework for analysis based on the general principles of thermal stability of substituted benzamides and outlines standard experimental protocols for its determination.

Introduction

N,3-dimethylbenzamide is a substituted aromatic amide. Understanding the thermal stability and decomposition profile of such compounds is critical in the pharmaceutical and chemical industries. Thermal stability dictates storage conditions, shelf-life, and safe handling procedures, while knowledge of decomposition pathways is essential for identifying potential degradation products and ensuring the safety and efficacy of drug substances and other chemical products.

This technical guide summarizes the expected thermal behavior of N,3-dimethylbenzamide based on related structures and provides detailed, generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermal Behavior

The thermal stability of benzamide (B126) derivatives is influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.[1] The presence of methyl groups, as in N,3-dimethylbenzamide, may have a modest impact on the overall thermal stability compared to unsubstituted benzamide. The core amide linkage itself is known to possess considerable inherent stability.[1]

Decomposition of substituted benzamides can proceed through various pathways, often initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Potential decomposition pathways could involve:

-

C-N bond cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.

-

Ring fragmentation: Breakage of the aromatic ring at higher temperatures.

-

Reactions involving substituents: The methyl groups may undergo oxidation or other reactions depending on the atmosphere.

The specific products of decomposition would need to be identified experimentally, typically using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Quantitative Data on Thermal Properties

As of the date of this document, specific quantitative data from TGA or DSC analyses of N,3-dimethylbenzamide are not available in the cited literature. The following tables are presented as templates for how such data should be structured once obtained through experimentation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for N,3-Dimethylbenzamide

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | Data not available | Inert (e.g., N2) |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available | Inert (e.g., N2) |

| Mass Loss at Tpeak (%) | Data not available | Inert (e.g., N2) |

| Final Residue at 600 °C (%) | Data not available | Inert (e.g., N2) |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for N,3-Dimethylbenzamide

| Parameter | Value (°C) |

| Melting Point (Tm) | Data not available |

| Enthalpy of Fusion (ΔHfus) | Data not available |

| Onset of Decomposition | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a compound like N,3-dimethylbenzamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N,3-dimethylbenzamide by measuring its mass change as a function of temperature.[1][2]

Instrumentation: A calibrated thermogravimetric analyzer is required.[3]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of N,3-dimethylbenzamide into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[1][3]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[1]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition, which is the temperature at which significant mass loss begins.

-

The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of mass loss.[4]

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition of N,3-dimethylbenzamide.[5]

Instrumentation: A calibrated differential scanning calorimeter is required. The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[5]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of N,3-dimethylbenzamide into a standard aluminum DSC pan.[1] Hermetically seal the pan to ensure a controlled atmosphere.[5]

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.[1]

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting and decomposition range.[1]

-

-

Data Collection: Measure and record the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is identified as the peak temperature of the endothermic event.[5]

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Exothermic events at higher temperatures may indicate decomposition.

-

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a conceptual representation of potential decomposition pathways.

Caption: General experimental workflow for thermal analysis.

Caption: Conceptual decomposition pathways for N,3-dimethylbenzamide.

References

An In-depth Technical Guide to N,3-Dimethylbenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is a chemical compound that belongs to the class of substituted benzamides. While not as extensively documented in historical scientific literature as some of its isomers, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of N,3-dimethylbenzamide, focusing on its synthesis, physicochemical properties, and spectroscopic characterization. Due to a lack of extensive research on its specific biological functions, this paper will focus on its role as a chemical building block.

Physicochemical and Spectroscopic Data

The fundamental properties of N,3-dimethylbenzamide are summarized in the tables below, providing a clear reference for researchers.

Table 1: Physicochemical Properties of N,3-Dimethylbenzamide

| Property | Value |

| CAS Number | 74786-81-5 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | N,3-dimethylbenzamide |

| Synonyms | 3-Methyl-N-methylbenzamide, N-Methyl-3-methylbenzamide |

| Melting Point | 48-49 °C |

Table 2: Spectroscopic Data of N,3-Dimethylbenzamide

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.56 (s, 1H), 7.53–7.50 (m, 1H), 7.22–7.21 (m, 2H), 6.74 (s, 1H), 2.92 (d, J = 6.0 Hz, 3H), 2.30 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 168.7, 138.2, 134.9, 132.2, 128.4, 127.3, 123.8, 26.8, 21.3 |

Synthesis of N,3-Dimethylbenzamide

The most common and straightforward method for the synthesis of N,3-dimethylbenzamide is through the nucleophilic acyl substitution reaction between 3-methylbenzoyl chloride and methylamine (B109427). This reaction is efficient and proceeds with high yield.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

-

3-Methylbenzoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzoyl chloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Methylamine: Slowly add an excess of methylamine solution to the stirred solution of 3-methylbenzoyl chloride. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,3-dimethylbenzamide.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure N,3-dimethylbenzamide.

Caption: Synthetic workflow for N,3-dimethylbenzamide.

Role as a Chemical Intermediate

N,3-Dimethylbenzamide is primarily utilized as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain agrochemicals and pharmaceutical candidates. The amide functionality and the substituted benzene (B151609) ring provide a versatile scaffold for further chemical modifications.

Conclusion

While the discovery and history of N,3-dimethylbenzamide are not prominently featured in scientific literature, its utility as a synthetic intermediate is evident. This guide provides researchers and drug development professionals with the essential technical information regarding its synthesis, characterization, and properties. The detailed experimental protocol and structured data tables serve as a practical resource for the laboratory synthesis and application of this compound.

N,3-dimethylbenzamide synthesis precursors and reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for N,3-dimethylbenzamide, a valuable chemical intermediate. This document details the necessary precursors and reagents, offers detailed experimental protocols for key synthetic methods, and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, it includes visualizations of the core reaction mechanisms to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Routes

The synthesis of N,3-dimethylbenzamide is principally achieved through two primary pathways: the acylation of methylamine (B109427) with 3-methylbenzoyl chloride and the amide coupling of 3-methylbenzoic acid with methylamine.

From 3-Methylbenzoyl Chloride and Methylamine

This method involves a nucleophilic acyl substitution reaction, a robust and widely utilized transformation in organic synthesis. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This is followed by the expulsion of a chloride ion to form the stable amide bond.

From 3-Methylbenzoic Acid and Methylamine

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. Therefore, a coupling agent is required to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a commonly employed reagent for this purpose. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the desired amide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the precursors, reagents, and the final product, N,3-dimethylbenzamide.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,3-dimethylbenzamide | N,3-dimethylbenzamide | 74786-81-5 | C₉H₁₁NO | 149.19[1] |

| 3-Methylbenzoyl chloride | 3-methylbenzoyl chloride | 1711-06-4 | C₈H₇ClO | 154.59 |

| 3-Methylbenzoic acid | 3-methylbenzoic acid | 99-04-7 | C₈H₈O₂ | 136.15 |

| Methylamine | methanamine | 74-89-5 | CH₅N | 31.06 |

| Dicyclohexylcarbodiimide (DCC) | N,N'-dicyclohexylcarbodiimide | 538-75-0 | C₁₃H₂₂N₂ | 206.33 |

Table 2: Typical Reaction Parameters

| Synthesis Route | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| From 3-Methylbenzoyl Chloride | 3-Methylbenzoyl chloride, Methylamine, Triethylamine (B128534) | Dichloromethane (DCM) | 0 °C to Room Temperature | 2-4 hours |

| From 3-Methylbenzoic Acid | 3-Methylbenzoic acid, Methylamine, DCC | Dichloromethane (DCM) or Ethyl Acetate | 0 °C to Room Temperature | 4-12 hours |

Experimental Protocols

The following are detailed experimental methodologies for the two primary synthesis routes. These protocols are based on established procedures for similar amide bond formations and can be adapted for the synthesis of N,3-dimethylbenzamide.

Protocol 1: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoyl Chloride

Materials:

-

3-Methylbenzoyl chloride

-

Methylamine (e.g., 2M solution in THF or aqueous solution)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of methylamine (1.2 equivalents) dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain pure N,3-dimethylbenzamide.

Protocol 2: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoic Acid using DCC Coupling

Materials:

-

3-Methylbenzoic acid

-

Methylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred, cooled (0 °C) solution of 3-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add DCC (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of methylamine (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

-

Wash the filtrate with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the described synthetic routes.

Mechanism 1: Nucleophilic Acyl Substitution

Caption: Nucleophilic acyl substitution of 3-methylbenzoyl chloride.

Mechanism 2: DCC Coupling of Carboxylic Acid and Amine

Caption: DCC-mediated amide coupling reaction pathway.

This guide provides a foundational understanding of the synthesis of N,3-dimethylbenzamide for professionals in the fields of chemical research and drug development. The provided protocols and mechanisms offer a starting point for laboratory synthesis and further investigation.

References

A Theoretical and Computational Guide to the Structural Analysis of N,3-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is a substituted aromatic amide of interest in various fields, including medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial as its conformational preferences dictate its physicochemical properties and biological activity. Theoretical and computational chemistry provide powerful tools to elucidate the structural and electronic characteristics of such molecules at an atomic level. This guide offers an in-depth overview of the methodologies employed in the theoretical study of N,3-dimethylbenzamide's structure, presents illustrative quantitative data based on related compounds, and provides standardized protocols for conducting such computational analyses.

While specific theoretical studies focusing exclusively on N,3-dimethylbenzamide are not extensively available in peer-reviewed literature, the well-established methods for studying substituted benzamides provide a robust framework for its analysis. This document synthesizes these established protocols to serve as a comprehensive resource.

Computational Protocols

The theoretical investigation of N,3-dimethylbenzamide's structure primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method. A typical computational workflow is outlined below.

Geometry Optimization

The initial and most critical step is the geometry optimization of the molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation.

Methodology:

-

Initial Structure Generation: A 3D model of N,3-dimethylbenzamide is constructed using molecular building software.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), is typically used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially for systems with lone pairs and pi-systems.

-

-

Optimization Algorithm: The optimization is performed using a gradient-based algorithm (e.g., quasi-Newton) to locate the stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Conformational Analysis

The presence of rotatable bonds, particularly the C(O)-N amide bond and the C(aryl)-C(O) bond, suggests that N,3-dimethylbenzamide can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers between them.

Methodology:

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C(aryl)-C(aryl)-C(O)-N and C(aryl)-C(O)-N-C(methyl)) in small increments. At each step, the remaining degrees of freedom are allowed to relax.

-

Identification of Minima: The minima on the PES correspond to stable conformers. The structures of these conformers are then fully optimized using the geometry optimization protocol described above.

-

Transition State Search: The maxima on the PES represent transition states between conformers. These can be located and optimized using transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).

-

Energy Profile: The relative energies of the conformers and the energy barriers for their interconversion are calculated to create a comprehensive energy profile of the molecule.

Data Presentation

The following tables present illustrative quantitative data for the optimized geometry of N,3-dimethylbenzamide. It is important to note that in the absence of specific published theoretical data for this molecule, these values are representative examples based on calculations of structurally similar benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide. The atom numbering corresponds to the diagram provided in the "Visualizations" section.

Table 1: Illustrative Optimized Bond Lengths (Å) for N,3-Dimethylbenzamide

| Bond | Typical Calculated Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.39 |

| C1-C7 | 1.50 |

| C7=O8 | 1.23 |

| C7-N9 | 1.36 |

| N9-C10 | 1.46 |

| C3-C11 | 1.51 |

Table 2: Illustrative Optimized Bond Angles (°) for N,3-Dimethylbenzamide

| Angle | Typical Calculated Angle (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| C2-C1-C7 | 120.5 |

| C6-C1-C7 | 119.5 |

| C1-C7-O8 | 121.0 |

| C1-C7-N9 | 118.0 |

| O8-C7-N9 | 121.0 |

| C7-N9-C10 | 122.0 |

| C2-C3-C11 | 121.0 |

Table 3: Illustrative Optimized Dihedral Angles (°) for N,3-Dimethylbenzamide

| Dihedral Angle | Typical Calculated Angle (°) |

| C6-C1-C7-O8 | 25.0 |

| C2-C1-C7-N9 | 25.0 |

| C1-C7-N9-C10 | 180.0 (trans amide) |

| C1-C2-C3-C11 | 180.0 |

Mandatory Visualization

Caption: Molecular structure of N,3-dimethylbenzamide with atom numbering.

Caption: A generalized workflow for the computational structural analysis of a molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of N,3-dimethylbenzamide

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. N,3-dimethylbenzamide is a secondary amide synthesized from 3-methylbenzoic acid (also known as m-toluic acid) and methylamine (B109427). The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated to facilitate nucleophilic attack by the amine.

This document provides detailed protocols for two common and effective methods for the synthesis of N,3-dimethylbenzamide:

-

Two-Step Acyl Chloride Method: Conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by reaction with methylamine.

-

Direct Amide Coupling Method: A one-pot synthesis using a peptide coupling reagent to directly form the amide bond.

These protocols are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, product, and typical reaction parameters for the synthesis of N,3-dimethylbenzamide.

Table 1: Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Methylbenzoic Acid | 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | White crystalline solid | 111-113 | 263 |

| Methylamine (40% in H₂O) | Methanamine | CH₅N | 31.06 (anhydrous) | Colorless gas/solution | -93 (anhydrous) | -6 (anhydrous) |

| N,3-dimethylbenzamide | N,3-dimethylbenzamide | C₉H₁₁NO | 149.19[1] | White to off-white solid | Not widely reported | Not widely reported |

Table 2: Summary of Reaction Conditions and Expected Yields

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acyl Chloride | Thionyl chloride (SOCl₂), Methylamine | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | 85-95 |

| Direct Coupling (HATU) | HATU, DIPEA, Methylamine | N,N-Dimethylformamide (DMF) | 0 to Room Temp. | 2-12 | 80-90 |

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride

This method involves the initial conversion of 3-methylbenzoic acid to its more reactive acyl chloride derivative, which then readily reacts with methylamine.

Part A: Synthesis of 3-Methylbenzoyl Chloride

Materials:

-

3-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, add 3-methylbenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous DCM to dissolve the acid (approx. 5-10 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

-

Attach a reflux condenser and gently heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-methylbenzoyl chloride is a liquid and is typically used in the next step without further purification.

Part B: Synthesis of N,3-dimethylbenzamide

Materials:

-

Crude 3-methylbenzoyl chloride from Part A

-

Methylamine (40% solution in water)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the crude 3-methylbenzoyl chloride (1.0 eq) in DCM in a flask and cool the solution to 0 °C in an ice bath with stirring.

-

In a separate beaker, dilute methylamine solution (40% in water, 2.0-2.5 eq) with an equal volume of cold water.

-

Slowly add the diluted methylamine solution to the stirred solution of 3-methylbenzoyl chloride. Maintain the temperature at 0-10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzamide.

-

The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.

Method 2: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling reagent.

Materials:

-

3-Methylbenzoic acid

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (methylamine hydrochloride, 1.1 eq).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution. If using a solution of free methylamine, the amount of base may be adjusted.

-

Allow the reaction to warm to room temperature and stir for 2 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude N,3-dimethylbenzamide via flash column chromatography on silica gel or by recrystallization.

Expected Characterization Data

N,3-dimethylbenzamide:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 4H, Ar-H), ~6.1 (br s, 1H, NH), 2.95 (d, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~168.5 (C=O), ~138.5 (Ar-C), ~135.0 (Ar-C), ~132.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~124.0 (Ar-CH), ~26.5 (N-CH₃), ~21.5 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

-

Mass Spectrometry (EI): m/z 149 (M⁺), 134 (M-CH₃)⁺, 106 (M-NHCH₃)⁺, 91 (C₇H₇)⁺.

Visualizations

Caption: Chemical pathways for N,3-dimethylbenzamide synthesis.

References

Application Notes and Protocols: Laboratory Scale Synthesis of N,3-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides two detailed protocols for the laboratory-scale synthesis of N,3-dimethylbenzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary protocol describes a robust two-step synthesis commencing with the conversion of m-toluic acid to 3-methylbenzoyl chloride, which is subsequently reacted with methylamine (B109427). An alternative one-pot synthesis using a peptide coupling agent is also presented. These methods are designed to be efficient and scalable for laboratory settings. This document includes comprehensive experimental procedures, tables of quantitative data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

N,3-dimethylbenzamide is an organic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The efficient and reliable synthesis of this compound is therefore of significant interest to the research and drug development community. The protocols detailed herein are based on well-established amide bond formation reactions, adapted for the specific synthesis of N,3-dimethylbenzamide.

Chemicals and Materials

The following tables summarize the key reagents and their relevant properties for both synthesis protocols.

Table 1: Properties of Reactants and Product for Protocol 1

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Density | Melting Point (°C) | Boiling Point (°C) |

| m-Toluic Acid | C₈H₈O₂ | 136.15 | White to yellowish solid | 1.05 g/cm³ | 111-113 | 263 |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 1.638 g/cm³ | -104.5 | 78.8 |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | Clear to light brown liquid | 1.173 g/mL | -23 | 219 |

| Methylamine (40% in water) | CH₃NH₂ | 31.06 | Colorless solution | 0.897 g/mL | -39 | 48 |

| N,3-dimethylbenzamide | C₉H₁₁NO | 149.19 | Solid | - | - | - |

Table 2: Properties of Additional Reagents for Protocol 2

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | White powder |

| Hydroxybenzotriazole (B1436442) (HOBt) | C₆H₅N₃O | 135.12 | White crystalline powder |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

This protocol involves the initial conversion of m-toluic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluic acid (13.6 g, 0.1 mol).

-

Under a fume hood, cautiously add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol).[1][2][3][4][5] A gas outlet should be connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[6] The reaction mixture should become a clear solution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-methylbenzoyl chloride, a clear to light brown liquid, can be used in the next step without further purification.[6][7][8][9][10]

Step 2: Synthesis of N,3-dimethylbenzamide

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylamine (40% aqueous solution, 11.6 g, 13.0 mL, 0.15 mol) in 50 mL of dichloromethane (B109758) (DCM).[11][12][13][14]

-

Cool the solution to 0-5°C using an ice bath.

-

Dissolve the crude 3-methylbenzoyl chloride (15.5 g, 0.1 mol) from Step 1 in 30 mL of DCM.

-

Add the 3-methylbenzoyl chloride solution dropwise to the cooled methylamine solution over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield N,3-dimethylbenzamide as a solid.

Protocol 2: One-Pot Synthesis using a Coupling Agent

This protocol describes a more direct method for the synthesis of N,3-dimethylbenzamide from m-toluic acid.

-

To a 250 mL round-bottom flask, add m-toluic acid (13.6 g, 0.1 mol), hydroxybenzotriazole (HOBt) (16.2 g, 0.12 mol), and 100 mL of N,N-dimethylformamide (DMF).[15][16][17][18][19]

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (23.0 g, 0.12 mol) to the reaction mixture and stir for 20 minutes.

-

Slowly add a solution of methylamine (40% in water, 11.6 g, 13.0 mL, 0.15 mol) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure N,3-dimethylbenzamide.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the two-step synthesis of N,3-dimethylbenzamide.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.[1][2][3][4][5]

-

Methylamine is a flammable and corrosive gas/solution.[11][12][13][14]

-

3-Methylbenzoyl chloride is a lachrymator and is corrosive.[6][7][8][9][10]

-

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The protocols provided offer reliable and adaptable methods for the laboratory-scale synthesis of N,3-dimethylbenzamide. Protocol 1, proceeding through an acid chloride intermediate, is a classic and high-yielding approach. Protocol 2 offers a convenient one-pot alternative that avoids the handling of thionyl chloride, though it may require chromatographic purification. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product.

References

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Thionyl chloride | 7719-09-7 [chemicalbook.com]

- 3. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]

- 6. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 3-methylbenzoyl chloride [stenutz.eu]

- 10. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Methylamine 33% Solution in Methanol - SYNTHETIKA [synthetikaeu.com]

- 13. ICSC 1483 - METHYLAMINE (40% aqueous solution) [inchem.org]

- 14. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 17. m-Toluic acid | 99-04-7 [chemicalbook.com]

- 18. M-TOLUIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. m-Toluic acid CAS#: 99-04-7 [m.chemicalbook.com]

Application Notes and Protocols: N,3-Dimethylbenzamide as a Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction